Boc-2,6-Dichloro-D-Phenylalanine
Overview
Description
Boc-2,6-Dichloro-D-Phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is primarily used in research settings, particularly in the synthesis of peptides and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-2,6-Dichloro-D-Phenylalanine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2,6-dichlorophenylalanine.
Protection of the Amino Group: The amino group of 2,6-dichlorophenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Boc-2,6-Dichloro-D-Phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the chlorine atoms under suitable conditions.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane is commonly used to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.
Deprotection Reactions: The primary product is 2,6-dichloro-D-phenylalanine.
Scientific Research Applications
Boc-2,6-Dichloro-D-Phenylalanine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly those requiring specific modifications on the phenyl ring.
Medicinal Chemistry: Researchers use this compound to develop and study new pharmaceuticals, especially those targeting specific enzymes or receptors.
Biological Studies: It serves as a tool to investigate the structure-activity relationships of various biomolecules.
Industrial Applications: It is employed in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Boc-2,6-Dichloro-D-Phenylalanine depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The Boc group protects the amino group during the synthesis and can be removed under acidic conditions to reveal the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
Boc-2,4-Dichloro-D-Phenylalanine: Similar to Boc-2,6-Dichloro-D-Phenylalanine but with chlorine atoms at the 2 and 4 positions.
Boc-3,5-Dichloro-D-Phenylalanine: Chlorine atoms are at the 3 and 5 positions.
Boc-2,6-Difluoro-D-Phenylalanine: Fluorine atoms replace chlorine atoms at the 2 and 6 positions.
Uniqueness
This compound is unique due to the specific positioning of chlorine atoms, which can influence the compound’s reactivity and interaction with other molecules. This makes it particularly useful in designing peptides and other molecules with desired properties.
Properties
IUPAC Name |
(2R)-3-(2,6-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-9(15)5-4-6-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKLZYRUNSCPAT-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC=C1Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC=C1Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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